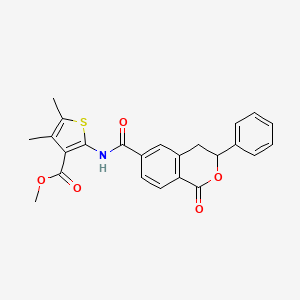

methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate

描述

Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene-3-carboxylate core substituted with methyl groups at positions 4 and 3. The 2-position is functionalized with an amide group linked to a 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry or materials science .

属性

IUPAC Name |

methyl 4,5-dimethyl-2-[(1-oxo-3-phenyl-3,4-dihydroisochromene-6-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-13-14(2)31-22(20(13)24(28)29-3)25-21(26)16-9-10-18-17(11-16)12-19(30-23(18)27)15-7-5-4-6-8-15/h4-11,19H,12H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETLOOIULVYZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

化学反应分析

Types of Reactions

Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Palladium on carbon, hydrogen gas

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Hydroxyl derivatives

Substitution: Halogenated or alkylated thiophene derivatives

科学研究应用

Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

相似化合物的比较

Structural Analogues

The compound belongs to a family of substituted thiophene carboxylates. Key structural analogs include:

Ethyl 4,5-dimethyl-2-[(quinolin-6-ylcarbonyl)amino]thiophene-3-carboxylate (): Substituent: Quinoline-6-carboxamide group.

Ethyl 4,5-dimethyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]thiophene-3-carboxylate (): Substituent: Piperidine-4-carboxamide with a thiophene sulfonyl group. Features: The sulfonyl group increases polarity, while the piperidine ring adds conformational flexibility, contrasting with the rigid benzopyran system in the target compound.

Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (): Substituent: Hydroxy and oxo groups on the benzo[b]thiophene core.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Notes:

- The target compound’s dihydrobenzopyran system introduces conformational rigidity, which may enhance binding specificity in biological systems compared to flexible analogs like the piperidine derivative .

- The quinoline analog’s nitrogen atom may participate in additional interactions (e.g., hydrogen bonding or metal coordination), absent in the target compound .

生物活性

Methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological effects.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C17H22N4O4S |

| Molecular Weight | 378.4 g/mol |

| IUPAC Name | methyl 4,5-dimethyl-2-{[2-oxo-2-(1H-benzopyran-6-amido)]}thiophene-3-carboxylate |

| InChI Key | NYMYCWIEGIJFAT-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of thiophene derivatives with isochromenone derivatives under controlled conditions. Catalysts and specific solvents are often used to enhance yield and purity during the synthesis process .

The biological activity of methyl 4,5-dimethyl-2-(1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-amido)thiophene-3-carboxylate is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzyme activities and receptor functions, influencing cellular signaling pathways. For instance, it may inhibit specific enzymes or bind to receptor sites, altering their activity .

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For example, compounds similar to methyl 4,5-dimethyl derivatives have been tested against Gram-positive and Gram-negative bacteria. The results indicated that certain analogues displayed potent antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, this compound has shown effectiveness against fungal strains such as Candida albicans. The structure–activity relationship (SAR) studies suggest that the presence of specific functional groups enhances antifungal potency .

Case Studies

-

Study on Antibacterial Activity

- Objective : To evaluate the antibacterial efficacy of methyl 4,5-dimethyl derivatives.

- Methodology : Disc diffusion method was employed to assess the zone of inhibition against selected bacterial strains.

- Findings : Compounds exhibited significant inhibition zones compared to standard antibiotics, indicating strong antibacterial properties.

-

Study on Antifungal Activity

- Objective : To assess the antifungal potential against Candida albicans.

- Methodology : MIC values were determined using broth microdilution methods.

- Findings : The tested analogues showed MIC values in the range of 6.25–25 μg/mL, demonstrating considerable antifungal activity compared to control drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。